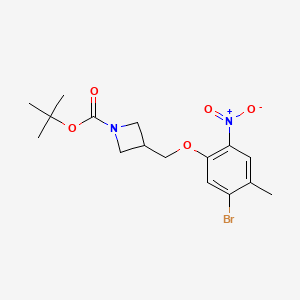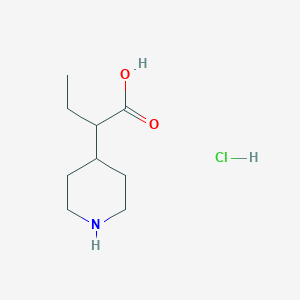
2-(Piperidin-4-yl)butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-4-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used as an intermediate in organic synthesis and can be utilized to synthesize a variety of pharmaceutical compounds and biologically active molecules .
Méthodes De Préparation
2-(Piperidin-4-yl)butanoic acid hydrochloride can be prepared by reacting 4-piperidine butyric acid with hydrochloric acid. The specific preparation method involves reacting 4-piperidine butyric acid with a suitable amount of hydrochloric acid in a suitable solvent, followed by purification of the product through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(Piperidin-4-yl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
2-(Piperidin-4-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and biologically active molecules.
Biology: It is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-4-yl)butanoic acid hydrochloride involves its participation in the synthesis of biologically active molecules. For example, it is used in the synthesis of FK866, an inhibitor of NAD biosynthesis. This compound targets specific enzymes involved in the NAD salvage pathway, thereby inhibiting the production of NAD and affecting cellular metabolism .
Comparaison Avec Des Composés Similaires
2-(Piperidin-4-yl)butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(Piperidin-4-yl)butanoic acid: This compound is similar in structure but lacks the hydrochloride group.
4-(Piperidin-2-yl)butanoic acid hydrochloride: This compound has a similar structure but with the piperidine ring substituted at the 2-position instead of the 4-position. The uniqueness of this compound lies in its specific substitution pattern and its ability to participate in the synthesis of a wide range of biologically active molecules.
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
2-piperidin-4-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8(9(11)12)7-3-5-10-6-4-7;/h7-8,10H,2-6H2,1H3,(H,11,12);1H |
Clé InChI |
JPYQULSNJFQHTG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CCNCC1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


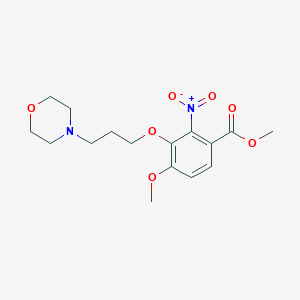


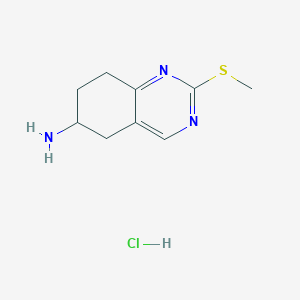


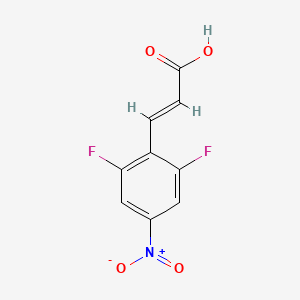
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
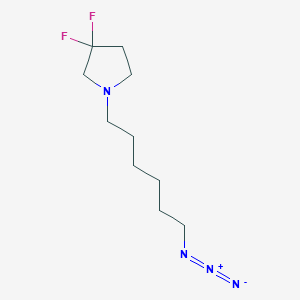
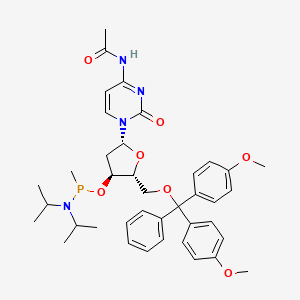

![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)
